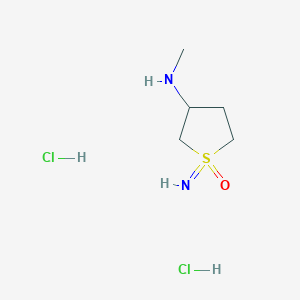![molecular formula C12H16O4 B2478243 2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane CAS No. 66931-53-1](/img/structure/B2478243.png)
2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane” is a chemical compound with the CAS Number: 66931-53-1 . It has a molecular weight of 224.26 and its IUPAC name is 2-{[(3,4-dimethoxybenzyl)oxy]methyl}oxirane . The compound is stored at room temperature and it is in liquid form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H16O4/c1-13-11-4-3-9(5-12(11)14-2)6-15-7-10-8-16-10/h3-5,10H,6-8H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 327.1±32.0 °C and a predicted density of 1.138±0.06 g/cm3 .Scientific Research Applications
Polymerization and Material Sciences : A study by Merlani et al. (2015) explored the ring-opening polymerization of a similar compound, 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, resulting in a polymer with a stiff, stretched conformation. This polymer forms a hetero π-stacked structure between side-chain carbonyl and aromatic groups, indicating potential applications in material sciences (Merlani et al., 2015).
Synthesis of Lignin-related Phenylcoumarans : Langer et al. (2006) conducted a study on chalcone epoxide intermediates, including compounds similar to 2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane, which were used in the synthesis of lignin-related phenylcoumarans. These compounds' stereochemistries were elucidated, and their conversion into phenylcoumarans was discussed, highlighting their significance in organic synthesis (Langer, Li, & Lundquist, 2006).
Electrochromic Properties : Zhang et al. (2014) synthesized a related compound, 2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane (EDOT-MO), and investigated its electrochromic properties. The study found that introducing hydroxymethyl or ethylene oxide group significantly improved the electrochromic properties of the polymer, suggesting applications in smart materials and displays (Zhang et al., 2014).
Fragrance Industry : Okopi and Affiku (2020) explored the structural modification of methyl eugenol into derivatives including 1-(3,4-dimethoxyphenyl)-3-ethoxypropan-2-ol. This research highlighted how changes in chemical structure can lead to significant differences in perceived odour, indicating applications in the fragrance industry (Okopi & Affiku, 2020).
Antimicrobial Applications : Merlani et al. (2022) synthesized an oligomer analogue of a similar compound, 2-methoxycarbonyl-3-(3,4-dibenzyloxyphenyl)oxirane (MDBPO), and assessed its antimicrobial activity. The study found that the synthetic analogue exhibited promising antimicrobial activity against pathogenic strains, suggesting its potential use in medicinal applications (Merlani et al., 2022).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335, H341 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and may cause genetic defects .
Mechanism of Action
Target of Action
It is structurally similar to 3,4-dimethoxyphenethylamine (dmpea), which has been reported to have some activity as a monoamine oxidase inhibitor .
Mode of Action
Based on its structural similarity to dmpea, it may interact with monoamine oxidase enzymes, potentially inhibiting their activity
Biochemical Pathways
If it acts as a monoamine oxidase inhibitor like dmpea, it could potentially affect the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin . This could have downstream effects on various neurological processes.
Result of Action
If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have various effects on mood, cognition, and behavior .
properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methoxymethyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-13-11-4-3-9(5-12(11)14-2)6-15-7-10-8-16-10/h3-5,10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJFFWGEHYIYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)COCC2CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2478160.png)
![N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide](/img/structure/B2478161.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2478162.png)
![3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine](/img/structure/B2478168.png)
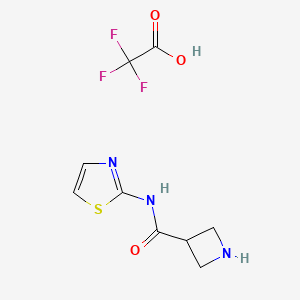


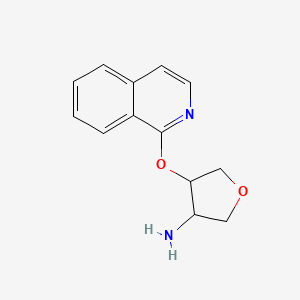
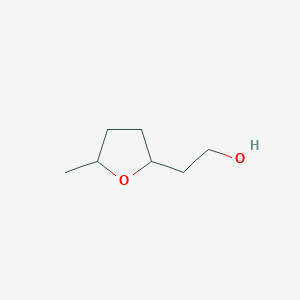

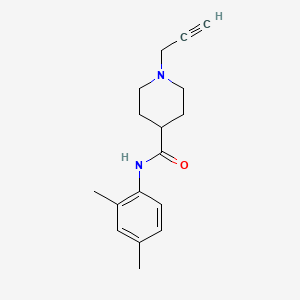
![5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2478178.png)
![N-cyclopropyl-1-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxamide](/img/structure/B2478180.png)
